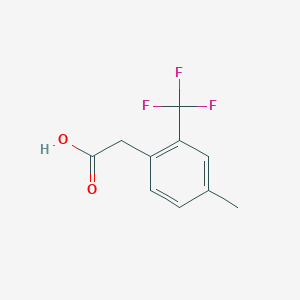
1-(1,3-Benzothiazol-5-yl)-3-hydroxypyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Benzothiazol-5-yl)-3-hydroxypyridin-4-one is a heterocyclic compound that combines the structural features of benzothiazole and pyridinone Benzothiazole is known for its significant biological activities, while pyridinone is recognized for its chelating properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzothiazol-5-yl)-3-hydroxypyridin-4-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. Common synthetic methods include:
Condensation with Aldehydes/Ketones: This method involves the reaction of 2-aminobenzenethiol with aldehydes or ketones in the presence of an acid catalyst.
Cyclization of Thioamides: Thioamides can be cyclized to form benzothiazole derivatives under specific conditions.
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles, utilizing environmentally friendly reagents and conditions. Methods such as microwave irradiation and one-pot multicomponent reactions are commonly used to enhance yield and reduce reaction time .
化学反应分析
Types of Reactions: 1-(1,3-Benzothiazol-5-yl)-3-hydroxypyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole or pyridinone rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with NaBH₄ can produce amines .
科学研究应用
1-(1,3-Benzothiazol-5-yl)-3-hydroxypyridin-4-one has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1-(1,3-Benzothiazol-5-yl)-3-hydroxypyridin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. Molecular docking studies have shown that the compound can interact with various proteins, influencing their function and activity .
相似化合物的比较
2-Arylbenzothiazoles: Known for their anti-cancer and anti-microbial properties.
Benzothiazole Derivatives: Exhibit a wide range of biological activities, including anti-inflammatory and anti-viral effects.
Uniqueness: 1-(1,3-Benzothiazol-5-yl)-3-hydroxypyridin-4-one stands out due to its unique combination of benzothiazole and pyridinone structures, which confer both biological activity and chelating properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .
属性
分子式 |
C12H8N2O2S |
|---|---|
分子量 |
244.27 g/mol |
IUPAC 名称 |
1-(1,3-benzothiazol-5-yl)-3-hydroxypyridin-4-one |
InChI |
InChI=1S/C12H8N2O2S/c15-10-3-4-14(6-11(10)16)8-1-2-12-9(5-8)13-7-17-12/h1-7,16H |
InChI 键 |
IAQAARLIZJHNJE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1N3C=CC(=O)C(=C3)O)N=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(methyloxy)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B13874507.png)
![N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13874527.png)




![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13874552.png)

![[5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B13874568.png)


![1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene](/img/structure/B13874581.png)


